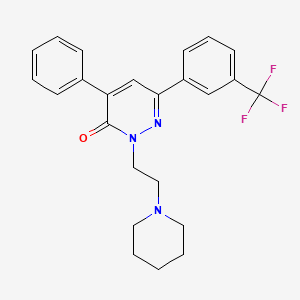
5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one is a synthetic organic compound belonging to the pyridazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Bromination: Introduction of the bromine atom at the 4-position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Aniline Substitution: The aniline group can be introduced via nucleophilic aromatic substitution reactions.
Chlorination: The dichlorophenyl group can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
4-Bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one: Lacks the aniline group.
5-Anilino-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one: Lacks the bromine atom.
5-Anilino-4-bromo-2-phenylpyridazin-3(2h)-one: Lacks the dichlorophenyl group.
Uniqueness
The presence of both the aniline and dichlorophenyl groups, along with the bromine atom, may confer unique chemical and biological properties to 5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one, distinguishing it from similar compounds.
特性
| 830326-02-8 | |
分子式 |
C16H10BrCl2N3O |
分子量 |
411.1 g/mol |
IUPAC名 |
5-anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C16H10BrCl2N3O/c17-14-13(21-10-5-2-1-3-6-10)9-20-22(16(14)23)15-11(18)7-4-8-12(15)19/h1-9,21H |
InChIキー |
KOLZCDUQNJXOQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C3=C(C=CC=C3Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


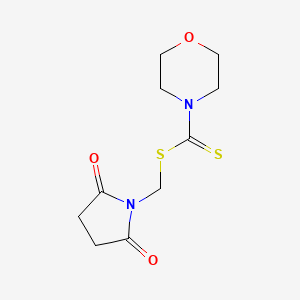
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
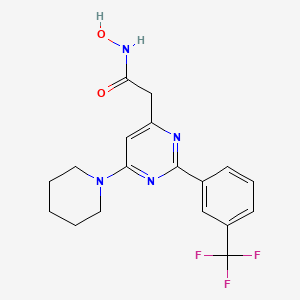
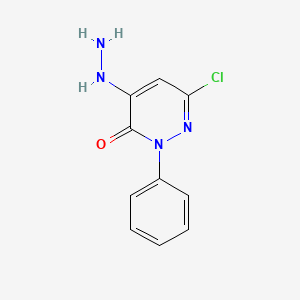
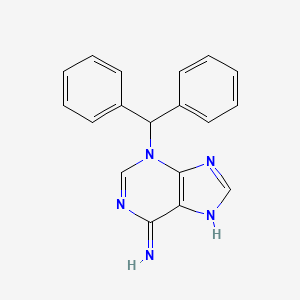
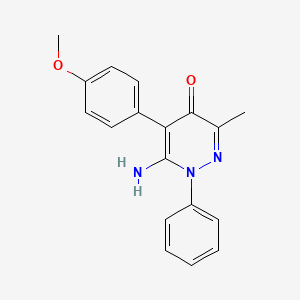
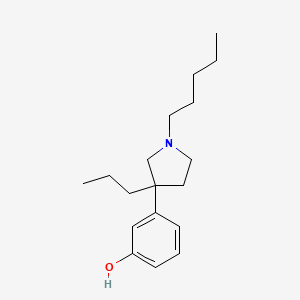
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
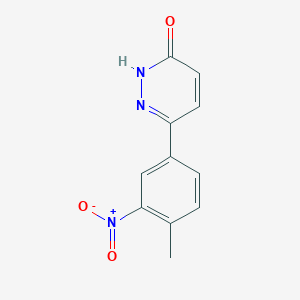
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
